3-(Pyridin-2-ylcarbamoyl)-acrylic acid
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Overview
Description
4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid is a heterocyclic compound that features a pyridine ring attached to a butenoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid typically involves the reaction of pyridine derivatives with butenoic acid precursors under controlled conditions. One common method includes the condensation of pyridine-2-amine with maleic anhydride, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(pyridin-3-ylamino)but-2-enoic acid
- 4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid
- 4-oxo-4-(pyridin-2-ylmethylamino)but-2-enoic acid
Uniqueness
4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
42574-71-0 |
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Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-6H,(H,13,14)(H,10,11,12)/b5-4- |
InChI Key |
GQYYIMWMAHTMMR-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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